An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-2-oxopentanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Methyl-2-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-methyl-2-oxopentanoate (B1228249) is an alpha-keto ester with applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety information. All quantitative data are presented in structured tables for clarity and comparative purposes. Additionally, a proposed synthetic pathway is visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
Ethyl 3-methyl-2-oxopentanoate, also known as ethyl 3-methyl-2-oxovalerate, is a chiral molecule existing as two enantiomers. Its properties are summarized below.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | ethyl 3-methyl-2-oxopentanoate | [1] |
| Synonyms | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester; 2-Oxo-3-methylpentanoic acid ethyl ester; FEMA NO. 4903 | [1] |
| CAS Number | 26516-27-8 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| SMILES | CCC(C)C(=O)C(=O)OCC | [1] |
| InChI | InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | [1] |
| InChIKey | HCDYSXWWIWPQEN-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fruity, walnut, herbaceous, woody | [2] |
| Boiling Point | Not available | |
| Flash Point | 77.11 °C (170.8 °F) | |
| Solubility | Soluble in ethanol (B145695). |
Safety Information
| Hazard Statement | GHS Classification |
| May cause an allergic skin reaction | Skin Sensitizer, Category 1 |
Experimental Protocols
Enantioselective Synthesis of Ethyl (S)-(+)-3-methyl-2-oxopentanoate
The enantioselective synthesis of the (S)-(+) and (R)-(-) enantiomers of ethyl 3-methyl-2-oxopentanoate can be achieved starting from the corresponding stereoisomers of isoleucine, namely L-(+)-isoleucine and L-(+)-allo-isoleucine.[2] The following protocol describes the synthesis of the (S)-(+) enantiomer from L-(+)-isoleucine. A similar procedure can be followed using L-(+)-allo-isoleucine to obtain the (R)-(-) enantiomer.
2.1.1. Step 1: Diazotization of L-(+)-isoleucine to (S)-2-hydroxy-3-methylpentanoic acid
-
Dissolve L-(+)-isoleucine in an aqueous solution of a mineral acid (e.g., 1M HCl) in a reaction vessel cooled in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C to control the exothermic reaction.
-
The reaction proceeds via the formation of an unstable diazonium salt, which then decomposes to the corresponding alcohol with the retention of configuration.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time to ensure complete reaction.
-
Extract the resulting (S)-2-hydroxy-3-methylpentanoic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude hydroxy acid.
2.1.2. Step 2: Fischer Esterification of (S)-2-hydroxy-3-methylpentanoic acid
-
Reflux the crude (S)-2-hydroxy-3-methylpentanoic acid in an excess of absolute ethanol in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, ethyl (S)-2-hydroxy-3-methylpentanoate, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation or column chromatography.
2.1.3. Step 3: Oxidation of Ethyl (S)-2-hydroxy-3-methylpentanoate
-
Dissolve the purified ethyl (S)-2-hydroxy-3-methylpentanoate in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), to the solution at a controlled temperature.[3]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, work up the reaction mixture according to the specific requirements of the oxidizing agent used. For a PCC oxidation, this typically involves filtering the mixture through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (S)-(+)-3-methyl-2-oxopentanoate.
-
Purify the final product by vacuum distillation or flash column chromatography.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) method can be developed for the qualitative and quantitative analysis of ethyl 3-methyl-2-oxopentanoate.[4][5] The following is a proposed method based on standard procedures for similar analytes.
2.2.1. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column suitable for the analysis of esters, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
2.2.2. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final hold: 5 minutes at 240 °C
-
-
Detector Temperature (FID): 280 °C
2.2.3. MS Conditions (if applicable)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
2.2.4. Sample Preparation
-
Prepare a stock solution of ethyl 3-methyl-2-oxopentanoate in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a known amount of the sample in the chosen solvent.
-
Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.
2.2.5. Data Analysis
-
Qualitative Analysis: Identify ethyl 3-methyl-2-oxopentanoate in the sample by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown sample by interpolating its peak area on the calibration curve.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~3.4 | Multiplet | 1H | -CH(CH₃)CH₂CH₃ |
| ~1.7 | Multiplet | 2H | -CH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~1.1 | Doublet | 3H | -CH(CH₃)- |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (keto) |
| ~162 | C=O (ester) |
| ~62 | -OCH₂CH₃ |
| ~45 | -CH(CH₃)- |
| ~25 | -CH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~12 | -CH(CH₃)- |
| ~11 | -CH₂CH₃ |
Mass Spectrometry (Electron Ionization)
| m/z | Proposed Fragment |
| 158 | [M]⁺ |
| 129 | [M - C₂H₅]⁺ |
| 113 | [M - OC₂H₅]⁺ |
| 85 | [M - COOC₂H₅]⁺ |
| 57 | [C₄H₉]⁺ or [CH₃CH₂CO]⁺ |
| 29 | [C₂H₅]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1740 | C=O stretch (ester) |
| ~1720 | C=O stretch (keto) |
| ~1200 | C-O stretch (ester) |
Mandatory Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed enantioselective synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate from L-(+)-isoleucine.
Caption: Proposed synthesis of ethyl (S)-(+)-3-methyl-2-oxopentanoate.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and analysis of ethyl 3-methyl-2-oxopentanoate. The tabulated data and experimental protocols offer a practical resource for researchers working with this compound. The lack of extensive biological data in the public domain suggests an area ripe for future investigation, particularly concerning its potential interactions with biological systems beyond its established use in the fragrance industry. The provided synthetic and analytical methodologies can serve as a foundation for such studies.
References
- 1. Ethyl 3-methyl-2-oxopentanoate | C8H14O3 | CID 13129857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
